molecular formula C10H8Cl3N3 B035228 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 106259-87-4

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B035228
CAS No.: 106259-87-4
M. Wt: 276.5 g/mol
InChI Key: ABLOGSPAFQBNMG-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a versatile pyrazole-based chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a trichlorophenyl moiety and an amine-functionalized pyrazole ring, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds. Researchers utilize this amine primarily as a key building block in the development of potential enzyme inhibitors and receptor modulators, leveraging the electron-withdrawing properties of the trichlorophenyl group to influence the molecule's electronic characteristics and binding affinity. The primary amine at the 5-position is a reactive handle for further derivatization via amide coupling, reductive amination, or heterocycle formation, enabling the creation of targeted libraries for high-throughput screening. Specific research applications include its investigation as a core structure in the design of novel antifungal and pesticidal agents, where the trichloromethylphenyl group is known to enhance bioavailability and target engagement. This compound is provided as a high-purity material to ensure reproducibility in synthetic and biological assays, facilitating advanced research in chemical biology and drug discovery pipelines.

Properties

IUPAC Name

5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c1-5-2-9(14)16(15-5)10-7(12)3-6(11)4-8(10)13/h2-4H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLOGSPAFQBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366131
Record name 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106259-87-4
Record name 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106259-87-4
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Preparation Methods

Reaction of 2,4,6-Trichlorophenylhydrazine with Ethyl Acetoacetate

Ethyl acetoacetate reacts with 2,4,6-trichlorophenylhydrazine under reflux in ethanol to form 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-ol (pyrazolone intermediate). The reaction proceeds via:

  • Hydrazone formation : Nucleophilic attack of the hydrazine on the carbonyl group.

  • Cyclization : Intramolecular dehydration to form the pyrazole ring.

Typical Conditions :

  • Solvent: Ethanol (reflux, 4–6 hours)

  • Yield: 68–75% after recrystallization.

Conversion of Pyrazolone to 5-Aminopyrazole

The hydroxyl group at position 5 is replaced with an amine via Bucherer reaction or Hofmann degradation :

  • Bucherer reaction : Treatment with ammonium sulfite at 150–160°C.

  • Hofmann degradation : Reaction with bromine in basic medium, though this risks over-halogenation due to the trichlorophenyl group’s electron-withdrawing effects.

Limitations : Low yields (30–45%) due to competing side reactions.

Direct Amination via Michael Addition-Cyclization

A more efficient route involves Michael addition of 2,4,6-trichlorophenylhydrazine to α,β-unsaturated nitriles, followed by cyclization.

Synthesis Using (Ethoxymethylene)malononitrile

Reacting 2,4,6-trichlorophenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux yields 5-amino-1-(2,4,6-trichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile . The mechanism involves:

  • Michael addition : Hydrazine attacks the β-carbon of the nitrile.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring.

Optimized Parameters :

  • Solvent: Trifluoroethanol (enhances electrophilicity of nitrile)

  • Temperature: 80°C, 4 hours

  • Yield: 63–67% after column chromatography.

Advantages :

  • Direct introduction of the 5-amino group.

  • Avoids harsh dehydroxylation conditions.

Reductive Amination of Pyrazolone Intermediates

Reduction of imine intermediates derived from pyrazolones offers a controllable pathway to the 5-amine.

Formation of Pyrazolone Imine

Condensing 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-ol with methylamine in methanol generates an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) yields the target amine.

Reaction Scheme :

Pyrazolone+CH3NH2MeOHImineNaBH3CN5-Aminopyrazole\text{Pyrazolone} + \text{CH}3\text{NH}2 \xrightarrow{\text{MeOH}} \text{Imine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{5-Aminopyrazole}

Yield : 50–55% after purification.

One-Pot Synthesis via Multicomponent Reactions

A streamlined approach combines 2,4,6-trichlorophenylhydrazine , ethyl acetoacetate, and an ammonia source in a single pot.

Ammonium Acetate as Dual Catalyst and Ammonia Source

Heating the reactants with ammonium acetate in ethanol facilitates:

  • Hydrazone formation .

  • Cyclization with concurrent amination .

Conditions :

  • Solvent: Ethanol, reflux (6 hours)

  • Yield: 58–62%.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Limitations
Hydrazine-Keto Cond.Cyclization68–7595Multi-step, low amination yield
Michael AdditionDirect amination63–6798Requires nitrile precursor
Reductive AminationImine reduction50–5590Intermediate instability
One-Pot SynthesisMulticomponent reaction58–6292Optimized conditions needed

Critical Considerations

  • Regioselectivity : The electron-withdrawing trichlorophenyl group directs hydrazine attack to the β-keto position, ensuring correct ring substitution.

  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is essential for removing unreacted hydrazine.

  • Stability : The 5-amine group may oxidize; storage under inert atmosphere is recommended .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8Cl3N3
  • Molecular Weight : 276.55 g/mol
  • IUPAC Name : 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
  • CAS Number : 106259-87-4

The compound features a pyrazole ring substituted with a methyl group and a trichlorophenyl group, which significantly influences its reactivity and biological activity.

Chemistry

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. Researchers often explore its reactivity to develop new compounds with desirable properties.

Biology

The compound has been investigated for various biological activities , including:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In the pharmaceutical industry, this compound is explored as a potential pharmaceutical intermediate . Its derivatives may lead to the development of new drugs targeting various diseases due to its biological activity.

Industrial Applications

The compound finds use in the production of agrochemicals and dyes . Its stability and reactivity make it suitable for formulating products that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The results indicated a dose-dependent response, suggesting potential for development into an antimicrobial agent .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, indicating potential for further investigation as an anticancer drug .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

  • Methyl vs. Bulkier Groups: 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3) has a smaller methyl group at position 3 and a phenylethyl group at position 1. N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide (5j) features bulky tert-butyl and sulfonyl groups, which enhance metabolic stability but may reduce cellular permeability .

Structural and Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Key Substituents Solubility Profile
Target Compound (3-Methyl-1-(2,4,6-Trichlorophenyl)-1H-pyrazol-5-amine) C10H7Cl3N3 ~298.5 g/mol 2,4,6-Trichlorophenyl, Methyl Low (high lipophilicity)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-Trichlorophenyl)-1H-pyrazol-5-amine (6a) C20H12Cl3FN4 444.7 g/mol 2,4,6-Trichlorophenyl, Pyridinyl Moderate (polar pyridine group)
1-Methyl-3-phenyl-1H-pyrazol-5-amine C10H11N3 173.2 g/mol Phenyl, Methyl High (low steric bulk)

Hydrogen Bonding and Crystal Packing

  • The amino group in 6a forms intermolecular hydrogen bonds with pyridine nitrogen (N22), creating infinite chains parallel to the c-axis. This interaction stabilizes the crystal lattice and may influence solubility .
  • In contrast, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine lacks strong hydrogen bond donors, resulting in weaker intermolecular forces .

Biological Activity

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, also known as 5-amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H7Cl3N4
  • Molecular Weight : 301.56 g/mol
  • CAS Number : 362601-75-0

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains including E. coli and S. aureus .
  • Cytotoxicity : Research indicates that this compound and its derivatives possess cytotoxic effects against cancer cell lines. In a study evaluating multiple pyrazole derivatives, compounds similar to this compound showed IC50 values ranging from 36 nM to over 300 nM against different cancer cell lines .
  • Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to the induction of apoptosis through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli, S. aureus
CytotoxicityIC50 values between 36 nM - 300 nM
Anti-inflammatoryReduction in inflammation markers

Detailed Research Findings

A study by Ezz El-Arab et al. focused on synthesizing novel pyrazole derivatives and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications in the pyrazole structure enhanced cytotoxic activity significantly .

Moreover, a comprehensive screening of 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles revealed that these derivatives exhibited notable antimicrobial and anti-inflammatory properties, suggesting a broad spectrum of bioactivity for compounds related to the pyrazole structure .

Q & A

Q. What are the established synthetic routes for 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, and how can regioselectivity be controlled?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example:

  • Method A : Reacting 2,4,6-trichlorophenylhydrazine with methyl-substituted β-keto esters under acidic conditions, followed by purification via recrystallization (Ethanol/H₂O system). Regioselectivity is influenced by steric effects of the trichlorophenyl group, favoring 1,5-disubstitution .
  • Method B : Condensation of 1-(2,4,6-trichlorophenyl)thiourea with methyl acetylacetone under microwave irradiation (60°C, 30 min), yielding the pyrazole core with >85% purity. X-ray crystallography confirms regiochemistry .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

ParameterValue (Example)Reference
Space groupP1
Unit cell dimensionsa=10.25 Å, b=10.46 Å
Dihedral anglesPyrazole vs. aryl: 74.4°
Hydrogen bonds (N–H···N)2.17 Å
Refinement uses SHELXL-2018/3 , with R-factors <0.04 for high-resolution data.

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Kinase inhibition : Use fluorescence polarization assays (e.g., p38α MAP kinase IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .

Advanced Research Questions

Q. How does regioisomerism impact kinase inhibition profiles in pyrazole derivatives?

Swapping substituent positions (e.g., pyridinyl vs. fluorophenyl) alters binding to ATP pockets. For example:

  • Original compound : this compound shows weak p38α inhibition (IC₅₀ >1 µM).
  • Regioisomer : 4-Pyridinyl-3-fluorophenyl analog inhibits VEGFR2 (IC₅₀=34 nM) via π-π stacking with Phe1047 .
    Design strategy : Use molecular docking (AutoDock Vina) to prioritize substituents at positions 3 and 4.

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

SCXRD reveals:

  • Intramolecular H-bonding : N–H···O (2.3 Å) between pyrazole amine and ester carbonyl .
  • Intermolecular stacking : Offset π-π interactions (3.8 Å) between trichlorophenyl rings .
    These interactions enhance thermal stability (Tₘ >200°C) and solubility in DMSO (>10 mg/mL).

Q. How can DFT calculations predict thermodynamic stability and reactive sites?

  • B3LYP/6-311G(d,p) level : Calculated Gibbs free energy (ΔG=-432 kJ/mol) confirms stability .
  • Electrostatic potential maps : Highlight nucleophilic sites at N5 (amine) and electrophilic regions at C3 (pyrazole) .
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity toward electrophiles .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions (Na₂SO₄ drying) to avoid hydrolysis of intermediates .
  • Crystallization : Ethyl acetate/hexane (1:3) yields plate-like crystals suitable for SCXRD .
  • DFT Workflow : Geometry optimization → Frequency analysis → NBO/MEP mapping (Gaussian 09) .

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